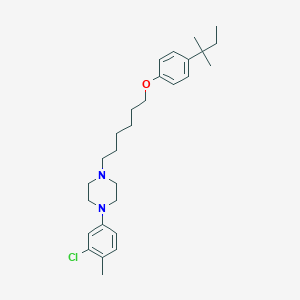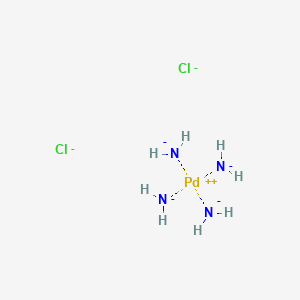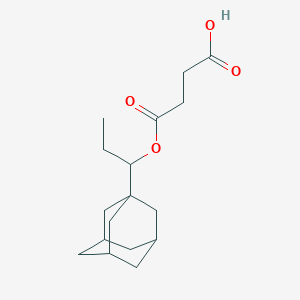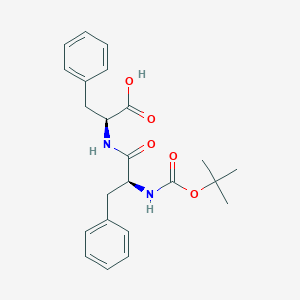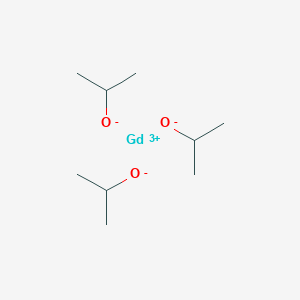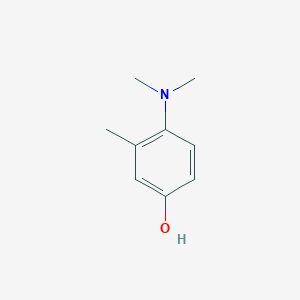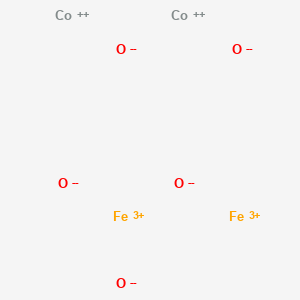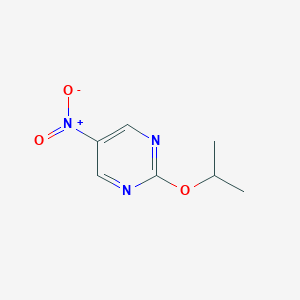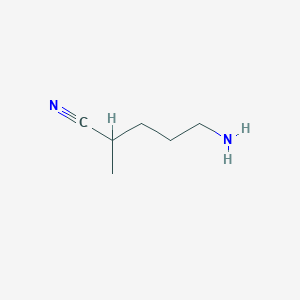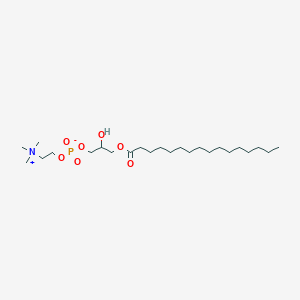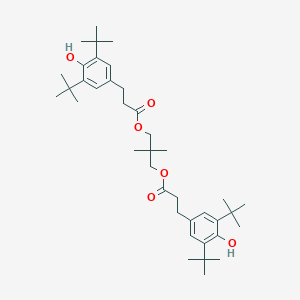
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), also known as Irganox 1098, is a synthetic antioxidant commonly used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, and ethyl acetate. Irganox 1098 is widely used in the production of plastics, rubber, and other materials to prevent degradation caused by oxidation.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the inhibition of free radical formation and the termination of free radical chain reactions. It works by donating hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing further damage to the polymer.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has low toxicity and is not expected to have any significant biochemical or physiological effects on humans. However, it may cause skin irritation and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 in lab experiments include its high stability, low volatility, and effectiveness in preventing polymer degradation. Its limitations include its relatively high cost and the need for specialized equipment and procedures to handle it safely.
Direcciones Futuras
Future research on 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 could focus on its potential applications in new areas such as medicine and biotechnology. It could also involve the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies could investigate the long-term effects of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 on the environment and human health.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at elevated temperatures and under an inert atmosphere to prevent oxidation of the reactants.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to be effective in protecting polymers from degradation caused by heat, light, and oxygen. It is also used in the food industry as a preservative to prevent oxidation of fats and oils.
Propiedades
Número CAS |
10493-50-2 |
|---|---|
Nombre del producto |
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
Fórmula molecular |
C39H60O6 |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-dimethylpropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C39H60O6/c1-35(2,3)27-19-25(20-28(33(27)42)36(4,5)6)15-17-31(40)44-23-39(13,14)24-45-32(41)18-16-26-21-29(37(7,8)9)34(43)30(22-26)38(10,11)12/h19-22,42-43H,15-18,23-24H2,1-14H3 |
Clave InChI |
BYOVXTQEHIZGIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Otros números CAS |
10493-50-2 |
Sinónimos |
Bis[3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propionic acid]2,2-dimethyltrimethylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



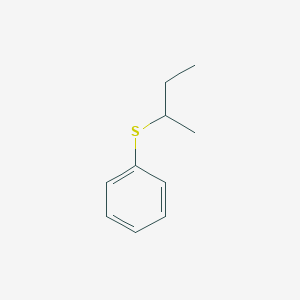
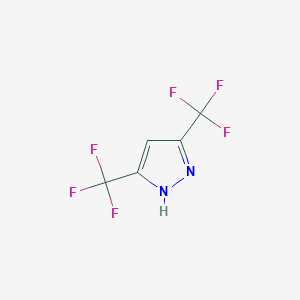
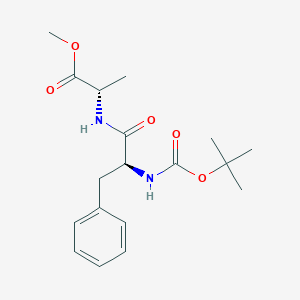
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
